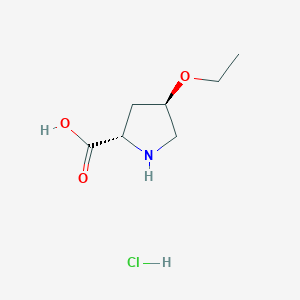

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride

Description

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by an ethoxy substituent at the 4-position and a carboxylic acid group at the 2-position, with stereochemistry defined as (2S,4R). This compound is structurally related to proline, a cyclic amino acid, but modified with an ethoxy group (-OCH₂CH₃) that enhances lipophilicity and influences conformational flexibility. The hydrochloride salt form improves solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-5-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNDGXLMGLFLGY-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1C[C@H](NC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry allows for the development of drugs with enhanced pharmacokinetic and pharmacodynamic properties. For example, it is utilized in the synthesis of neuroexcitatory kainoids, which are important in neurological research.

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. Its unique structural characteristics enable chemists to create a wide range of derivatives that can be tailored for specific applications in drug development .

Biological Studies

The compound is employed in studies focusing on enzyme inhibition and protein stabilization:

- Enzyme Inhibition: Research indicates that it can inhibit aldolase activity, which is significant in metabolic pathways such as glycolysis and gluconeogenesis. The mechanism involves binding to the enzyme's active site, thus preventing substrate access .

- Protein Stabilization: It has been shown to enhance protein stability by incorporating fluorinated proline derivatives into protein structures, which can improve their functional longevity.

Industrial Applications

In addition to its roles in medicinal chemistry and organic synthesis, this compound is used in the production of agrochemicals and other industrial chemicals. Its ability to act as a chiral building block makes it valuable for creating specialized compounds in various industrial processes.

Case Studies

- Neuroexcitatory Kainoids Synthesis:

- Enzyme Inhibition Studies:

Mechanism of Action

The mechanism of action of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, the compound can stabilize protein structures by forcing the pyrrolidine ring into its favored puckering conformation, thereby enhancing the overall stability of the protein . This stabilization effect is particularly useful in the design of therapeutic proteins and peptides.

Comparison with Similar Compounds

Alkyl and Alkoxy Substituents

Key Insights :

Aromatic and Heteroaromatic Substituents

Key Insights :

- Aromatic substituents (e.g., bromobenzyl, benzothiophene) introduce steric bulk and enable π-π stacking, which is critical for targeting hydrophobic pockets in enzymes or receptors .

Functional Group Modifications

Amino and Ammonium Substituents

Key Insights :

- Quaternary ammonium groups (e.g., trimethylammonium) impart water solubility and electrostatic interactions, useful in catalysis or as ion-pairing agents .

Stereochemical Considerations

The (2S,4R) configuration is critical for bioactivity. For example:

- L-β-Homohydroxyproline hydrochloride () shares the (2S,4R) configuration but has a hydroxy group and an extended acetic acid side chain, enabling distinct hydrogen-bonding networks compared to the ethoxy analog.

- (2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride () demonstrates how stereochemical inversion alters molecular interactions and pharmacological profiles.

Biological Activity

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is a derivative of pyrrolidine, which is known for its role in various biological processes and as a building block in organic synthesis.

- Molecular Formula : C₇H₁₃ClN₁O₂

- Molecular Weight : 174.64 g/mol

- Structure : The compound features a pyrrolidine ring with an ethoxy group and a carboxylic acid, contributing to its biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in metabolic pathways or disease processes.

- Protein Stabilization : It can stabilize protein structures, enhancing their functional longevity and activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several enzymes. In particular:

- Aldolase Inhibition : Studies have shown that derivatives of pyrrolidine can inhibit aldolase activity, which is crucial in glycolysis and gluconeogenesis pathways. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing substrate access.

Case Studies

-

Cancer Cell Line Studies :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in HeLa and A549 cells at micromolar concentrations.

- Table 1 : Cytotoxicity Results

Cell Line IC50 (µM) HeLa 12.5 A549 15.0 MCF7 20.0 -

Neuroprotective Effects :

- Another study explored the neuroprotective properties of the compound against oxidative stress-induced cell death in neuronal cell cultures. The compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the ethoxy group and the carboxylic acid moiety can significantly influence biological activity. For instance:

- Increasing the length of the alkyl chain on the ethoxy group enhanced enzyme inhibition potency.

- Substituents on the pyrrolidine ring also affected binding affinity to target proteins.

Q & A

Basic: What are the key synthetic strategies for preparing (2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid hydrochloride?

Methodological Answer:

The synthesis typically involves stereoselective construction of the pyrrolidine ring followed by functionalization. A common approach uses chiral precursors such as di-tert-butyl esters (e.g., di-tert-butyl (2S,4R)-4-ethoxypyrrolidine-1,2-dicarboxylate). Hydrolysis of the ester group under acidic or basic conditions yields the carboxylic acid, which is then treated with HCl to form the hydrochloride salt, enhancing water solubility . Key steps include:

- Cyclization : Formation of the pyrrolidine ring via intramolecular amidation or reductive amination.

- Ethoxy Introduction : Nucleophilic substitution or etherification at the 4-position using ethanol derivatives under controlled conditions to preserve stereochemistry.

- Salt Formation : Acidification with HCl in polar solvents (e.g., methanol/water) to precipitate the hydrochloride salt.

Advanced: How can reaction conditions be optimized to minimize racemization during synthesis?

Methodological Answer:

Racemization risks arise during steps involving acidic/basic conditions or high temperatures. Strategies include:

- Low-Temperature Reactions : Conduct hydrolysis at 0–5°C to reduce epimerization .

- Mild Reagents : Use buffered conditions (e.g., phosphate buffer at pH 7) for ester hydrolysis to avoid drastic pH shifts .

- Chiral Auxiliaries : Employ protecting groups (e.g., Boc) that stabilize the desired (2S,4R) configuration during functionalization .

Validation via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (>98%) .

Basic: What analytical techniques are recommended for confirming chiral purity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA/IB column with a mobile phase of hexane:isopropanol (90:10) + 0.1% TFA. Retention times for (2S,4R) vs. (2R,4S) diastereomers should differ by >2 min .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for analogous compounds (e.g., (2S,3S,4R,5S)-3,4-dihydroxy-pyrrolidine derivatives) .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to verify spatial arrangement of substituents .

Advanced: How does the ethoxy group influence the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

- Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL in pH 3–5 buffers). Ethoxy’s hydrophobicity reduces solubility compared to hydroxyl analogs but improves membrane permeability .

- Stability :

- pH Sensitivity : Degrades via hydrolysis above pH 7. Use citrate or acetate buffers (pH 4–6) for long-term storage .

- Thermal Stability : Stable at ≤25°C for 6 months; avoid freeze-thaw cycles to prevent salt dissociation .

Basic: What biological screening assays are suitable for initial activity profiling?

Methodological Answer:

- Enzyme Inhibition : Test against proline-specific enzymes (e.g., prolyl oligopeptidase) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC). IC values <10 µM indicate high potency .

- Receptor Binding : Screen for interactions with GABA or NMDA receptors via radioligand displacement assays, leveraging structural similarity to pyrrolidine-based neuromodulators .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Stereochemical Comparisons : Compare (2S,4R) vs. (2R,4S) isomers in assays. For example, fluorinated analogs show 10-fold higher enzyme inhibition in the (2R,4S) configuration due to better active-site fitting .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Ethoxy’s bulkiness may sterically hinder interactions in some targets .

- Meta-Analysis : Aggregate data from analogs (e.g., 4-fluorophenyl or bromophenyl derivatives) to identify trends in substituent effects .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hygroscopic degradation .

- Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions. Centrifuge at 10,000×g to remove particulate matter before assays .

Advanced: How to design stability-indicating methods for forced degradation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.